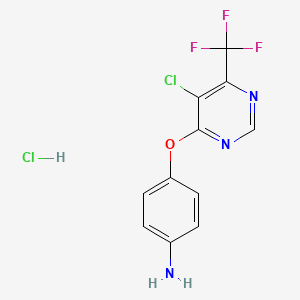

4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt

Vue d'ensemble

Description

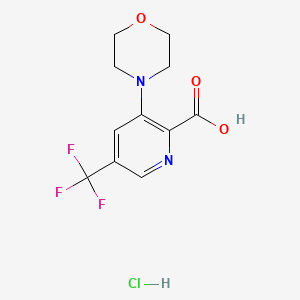

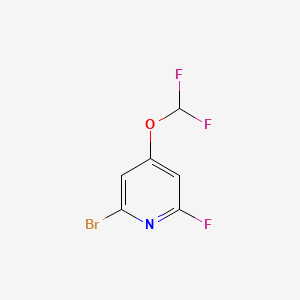

The compound “4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

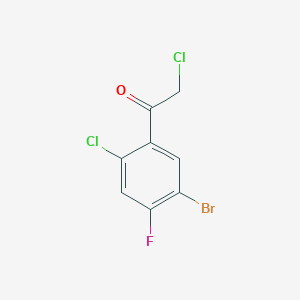

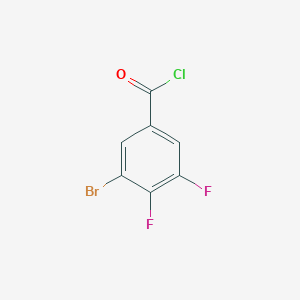

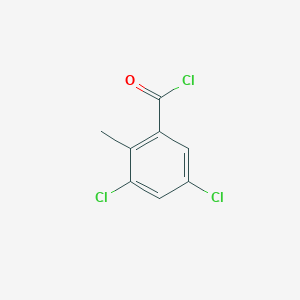

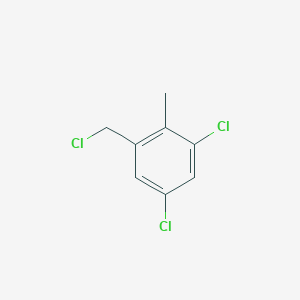

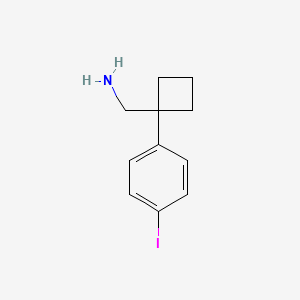

Two strategies for preparing O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones have been reported . One is a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate. The other is a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines . The direct chemoselective O-alkylation was performed, and 18 derivatives of the targeted pyrimidines were obtained in 70–98% yields .Molecular Structure Analysis

The structure of the products was unambiguously determined via single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .Chemical Reactions Analysis

The reaction scope was evaluated by varying the substitution patterns in starting pyrimidin-2(1H)-ones 1 and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines 6 .Physical And Chemical Properties Analysis

The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .Applications De Recherche Scientifique

Neuroprotective and Therapeutic Potential

Studies have indicated that certain derivatives of the compound, specifically triazolopyrimidines, show promise in developing therapies for central nervous system (CNS) disorders. These derivatives have been found to be brain penetrant and orally bioavailable. One such derivative has been shown to target brain microtubules effectively, potentially offering a therapeutic strategy for CNS-related conditions without significant peripheral exposure (Cornec et al., 2015).

Diagnostic and Imaging Applications

A benzofuran derivative of the compound was synthesized for use as an amyloid imaging agent. This could be particularly useful for detecting β-amyloid plaques in Alzheimer's disease. The synthesized compound showed high uptake in the brain when labeled with radioactive iodine, suggesting its potential as a brain imaging agent (Labib, 2013).

Gastroprotective Effects

Some derivatives of the compound, specifically 4H-pyrido[1,2-a]pyrimidin-4-ones, have demonstrated a gastroprotective effect. They were found to be effective against mucosal lesions induced by acidified ethanol in rats. These findings suggest that these derivatives might serve as prophylactic agents against gastric damage, potentially related to the use of non-steroidal anti-inflammatory drugs (Hermecz et al., 1992).

Mécanisme D'action

Target of Action

Compounds with a trifluoromethyl group attached to a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is known that the trifluoromethyl group in similar compounds can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It is known that similar compounds can modulate various biological activities, including myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, and antiparasitic activities .

Result of Action

Similar compounds have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Orientations Futures

Propriétés

IUPAC Name |

4-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]oxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O.ClH/c12-8-9(11(13,14)15)17-5-18-10(8)19-7-3-1-6(16)2-4-7;/h1-5H,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZULNYDLDASRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC=NC(=C2Cl)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt | |

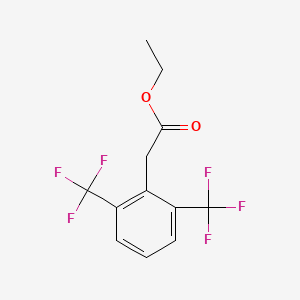

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1411117.png)

![N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1411118.png)

![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride](/img/structure/B1411127.png)